molecular formula C8H12N4O2 B13562170 Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate

Cat. No.: B13562170
M. Wt: 196.21 g/mol
InChI Key: UDIQGFZHALFBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features both azetidine and triazole rings. These structures are known for their significant biological activities and are often used in the development of pharmaceuticals and other bioactive molecules.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzymes by binding to their active sites . The triazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(azetidin-3-yl)-1h-1,2,4-triazole-5-carboxylate is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C8H12N4O2

Molecular Weight

196.21 g/mol

IUPAC Name

ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C8H12N4O2/c1-2-14-8(13)7-10-6(11-12-7)5-3-9-4-5/h5,9H,2-4H2,1H3,(H,10,11,12)

InChI Key

UDIQGFZHALFBFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CNC2

Origin of Product

United States

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